molecular formula C17H11N3O B5730410 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5730410
M. Wt: 273.29 g/mol
InChI Key: POAKEIXFPDIYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as Napyrazole, is a fluorescent molecule that has been widely studied for its potential use in various scientific applications. This compound is known for its unique chemical properties, making it a valuable tool in research and development. In

Mechanism of Action

The mechanism of action of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that the fluorescence of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is due to the formation of a twisted intramolecular charge transfer (TICT) state. This state is characterized by the transfer of electrons from the pyridine ring to the naphthalene ring, resulting in a change in the electronic structure of the molecule and the emission of light.
Biochemical and Physiological Effects:
2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. Additionally, it has been shown to be stable in biological environments, making it a useful tool for imaging applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is its fluorescent properties, which make it an ideal candidate for imaging applications. Additionally, it has been shown to be stable in biological environments, making it a useful tool for in vivo imaging. However, one of the limitations of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is its relatively low quantum yield, which may limit its sensitivity in certain applications.

Future Directions

There are many future directions for the study of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, researchers may explore the use of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine in new applications such as drug discovery and environmental monitoring. Finally, the development of new derivatives of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine may lead to the discovery of compounds with enhanced properties and applications.
In conclusion, 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is a valuable tool in scientific research due to its unique chemical properties. Its fluorescent properties make it an ideal candidate for imaging applications, and its stability in biological environments makes it a useful tool for in vivo imaging. While there is still much to be learned about the mechanism of action and biochemical and physiological effects of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, its potential for use in various scientific applications makes it an exciting area of research.

Synthesis Methods

The synthesis of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine involves the condensation of 2-aminopyridine with 2-naphthylglyoxal in the presence of an acid catalyst. This reaction results in the formation of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, which can then be purified using column chromatography. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use in various scientific applications such as fluorescence imaging, protein labeling, and as a sensor for metal ions. The fluorescent properties of 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine make it an ideal candidate for imaging applications, as it can be used to visualize biological structures such as cells and tissues. Additionally, 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine can be used to label proteins, allowing researchers to track their movement and interactions within cells. Finally, 2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to selectively bind to metal ions, making it a useful sensor for detecting metal ions in biological samples.

properties

IUPAC Name

5-naphthalen-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c1-2-6-13-11-14(9-8-12(13)5-1)17-19-16(20-21-17)15-7-3-4-10-18-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKEIXFPDIYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

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